5-Pyrimidinecarboxylic acid monohydrochloride
Overview
Description
5-Pyrimidinecarboxylic acid monohydrochloride is a chemical compound with the molecular formula C5H5ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine, which undergoes carboxylation to introduce the carboxylic acid group at the 5-position.
Reaction Conditions: The carboxylation reaction is usually carried out under controlled conditions using a suitable catalyst and solvent. Common catalysts include palladium or copper complexes, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt. This step is typically performed in an aqueous medium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Efficient handling and storage of pyrimidine and other reagents.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and catalyst concentration.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxylic acid monohydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it to pyrimidine derivatives with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinecarboxylic acid derivatives, while reduction can produce pyrimidine alcohols or amines.
Scientific Research Applications
5-Pyrimidinecarboxylic acid monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylic acid monohydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Pyrimidine-4-carboxylic acid: Carboxylic acid group at the 4-position.
Pyridine-3-carboxylic acid: Similar structure but with a nitrogen atom in the ring at a different position.
Uniqueness
5-Pyrimidinecarboxylic acid monohydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
pyrimidine-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h1-3H,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORPEBSTZQXVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647486 | |
Record name | Pyrimidine-5-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409357-05-7 | |
Record name | Pyrimidine-5-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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